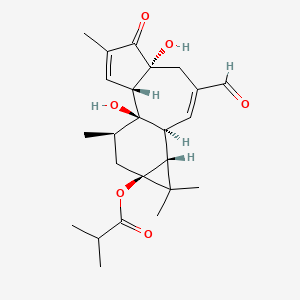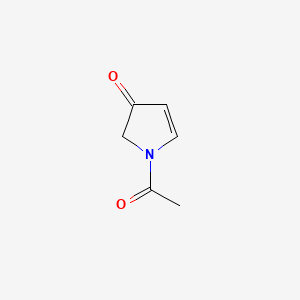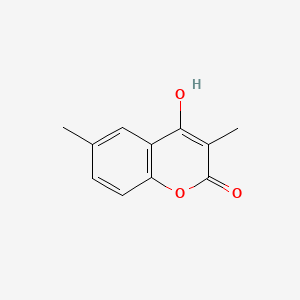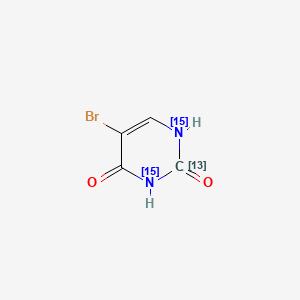
5-Bromo-2,4-pyrimidinedione-13C,15N2
説明
5-Bromo-2,4-pyrimidinedione-13C,15N2 is a labeled compound used primarily in scientific research. It is a derivative of pyrimidinedione, where the carbon-13 and nitrogen-15 isotopes are incorporated into the molecular structure. This compound is often utilized in studies involving nucleic acids and protein interactions due to its isotopic labeling, which allows for detailed tracking and analysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-pyrimidinedione-13C,15N2 typically involves the bromination of 2,4-pyrimidinedione. The reaction is carried out under controlled conditions to ensure the selective incorporation of the bromine atom at the 5-position of the pyrimidinedione ring. The isotopic labeling with carbon-13 and nitrogen-15 is achieved through the use of isotopically enriched precursors during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is then purified using techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
5-Bromo-2,4-pyrimidinedione-13C,15N2 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: May involve reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Yield various substituted pyrimidinedione derivatives depending on the nucleophile used.
Oxidation and Reduction: Result in oxidized or reduced forms of the original compound, although these reactions are less frequently studied.
科学的研究の応用
5-Bromo-2,4-pyrimidinedione-13C,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving nucleic acid synthesis and degradation.
Biology: Helps in understanding DNA-protein interactions and the mechanisms of DNA repair.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents targeting nucleic acids.
Industry: Employed in the production of labeled compounds for various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy
作用機序
The mechanism of action of 5-Bromo-2,4-pyrimidinedione-13C,15N2 involves its incorporation into nucleic acids, where it can act as a substitute for thymine. This substitution allows researchers to track and analyze nucleic acid interactions and processes using isotopic labeling techniques. The molecular targets include DNA and RNA, and the pathways involved are those related to nucleic acid metabolism and repair .
類似化合物との比較
Similar Compounds
5-Bromouracil: A non-labeled analog of 5-Bromo-2,4-pyrimidinedione-13C,15N2, commonly used in mutagenesis studies.
2,4-Dihydroxypyrimidine: Another pyrimidinedione derivative, but without the bromine substitution.
5-Fluorouracil: A fluorinated analog used as a chemotherapeutic agent.
Uniqueness
This compound is unique due to its isotopic labeling with carbon-13 and nitrogen-15, which allows for precise tracking and analysis in various research applications. This isotopic enrichment distinguishes it from other similar compounds and enhances its utility in detailed molecular studies .
特性
IUPAC Name |
5-bromo-(213C,1,3-15N2)1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i4+1,6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLQRFGHAALLLE-XZQGXACKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)[15NH][13C](=O)[15NH]1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223748 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione-2-13C-1,3-15N2, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181517-13-5 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione-2-13C-1,3-15N2, 5-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181517-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione-2-13C-1,3-15N2, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



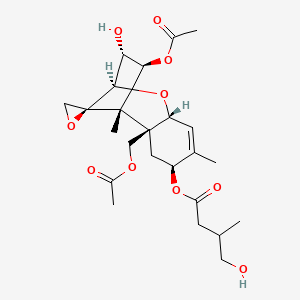
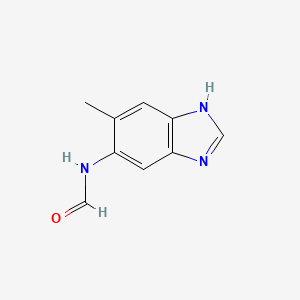
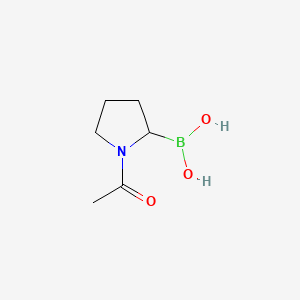
![(2R,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3',6'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4'-cyclohexene]-6-carboxylic acid](/img/structure/B568694.png)
